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Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B1192363
M. Wt: 887.5 g/mol
InChI Key: UBSPVZSIHVIPMI-UHFFFAOYSA-N
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Description

Overview of Cyanine (B1664457) Dye-Based Fluorescent Probes in Molecular Sciences

Cyanine dyes are a class of synthetic polymethine dyes that have become indispensable in the molecular sciences due to their exceptional photophysical properties. concordia.ca Characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties, these dyes exhibit strong and stable fluorescence, high molar absorption coefficients, and high quantum yields. concordia.ca Their fluorescence efficiency is often highly sensitive to the molecular environment, which can be exploited to report on changes in biomolecular structure and dynamics.

The Cy5 dye, a member of the cyanine family, is particularly valued for its emission in the far-red region of the electromagnetic spectrum (typically with an absorption maximum around 649 nm and an emission maximum around 670 nm). broadpharm.com This spectral window is advantageous for biological imaging as it minimizes background interference from cellular autofluorescence, allowing for enhanced sensitivity and deeper tissue penetration. broadpharm.com The versatility of Cy5 has led to its widespread use in a variety of applications, including fluorescence microscopy, flow cytometry, and as a reporter tag in immunoassays and nucleic acid hybridization assays. broadpharm.com

The Polyethylene (B3416737) Glycol (PEG) Moiety in Bioconjugation and Probe Design

The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in the design of biomolecules and molecular probes. PEG is a synthetic, hydrophilic, and biocompatible polymer known for its ability to enhance the solubility and stability of conjugated molecules. By attaching PEG linkers to a fluorescent dye or a bioactive molecule, researchers can improve its pharmacokinetic and pharmacodynamic properties.

Significance of Terminal Carboxyl Functionalization for Conjugation Chemistry

The presence of terminal carboxylic acid (-COOH) groups on the Bis-(N,N'-carboxyl-PEG4)-Cy5 molecule is a key feature that dictates its utility in bioconjugation. Carboxyl groups serve as versatile chemical handles for covalently attaching the probe to a wide range of biomolecules, including proteins, peptides, and amino-modified nucleic acids.

The most common method for conjugating carboxylic acids to primary amines (such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue) involves the use of carbodiimide (B86325) crosslinkers, such as 1-ethyl-3-(-3-dimethylaminopropyl) carbodiimide (EDC or EDAC). In this two-step process, EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with a primary amine to form a stable amide bond, thus covalently linking the fluorescent probe to the target molecule. The dicarboxylic nature of this compound offers the potential for creating more complex bioconjugates.

Contextualizing this compound within Advanced Research Tools

This compound is positioned at the intersection of bioimaging and targeted therapies, most notably in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). nih.govmedchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.gov

The structure of this compound makes it an ideal building block for the synthesis of fluorescent PROTACs. The two terminal carboxyl groups can be independently coupled to a ligand for a target protein and a ligand for an E3 ligase, respectively. The embedded Cy5 dye allows for the visualization and tracking of the PROTAC within cells, enabling researchers to study its distribution, target engagement, and the kinetics of protein degradation in real-time. nih.govacs.org

While direct, peer-reviewed research articles explicitly detailing the use of this compound are not readily found in public databases, its availability from commercial suppliers and its rational design strongly suggest its application in the development of next-generation chemical probes for studying and manipulating cellular processes with high precision. The principles underlying its design are well-established in the literature concerning fluorescent probe development and PROTAC technology. dtu.dknih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H67ClN2O12 B1192363 Bis-(N,N'-carboxyl-PEG4)-Cy5

Properties

Molecular Formula

C47H67ClN2O12

Molecular Weight

887.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid chloride

InChI

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H

InChI Key

UBSPVZSIHVIPMI-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-(N,N'-carboxyl-PEG4)-Cy5

Origin of Product

United States

Molecular Architecture and Design Principles of Bis N,n Carboxyl Peg4 Cy5

Strategic Integration of Cy5 Fluorophore for Far-Red Emission in Biological Systems

The cyanine (B1664457) 5 (Cy5) dye is the fluorescent engine of Bis-(N,N'-carboxyl-PEG4)-Cy5. It is a member of the cyanine family of dyes, known for their high fluorescence intensity and photostability. baseclick.eu A key advantage of Cy5 is its absorption and emission in the far-red region of the electromagnetic spectrum. baseclick.eu It is efficiently excited by common laser lines, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser. optolongfilter.comevidentscientific.com

The significance of far-red emission lies in its ability to minimize autofluorescence from biological samples. baseclick.euoptolongfilter.com Cellular components and tissues naturally fluoresce when excited by light, particularly in the ultraviolet and visible regions. This background noise can obscure the signal from a fluorescent probe. By shifting the emission to the far-red spectrum, where autofluorescence is minimal, Cy5 enables a high signal-to-noise ratio, leading to clearer and more sensitive imaging. baseclick.eu This property makes it exceptionally well-suited for a variety of bioanalytical and imaging applications, including fluorescence microscopy and flow cytometry. baseclick.euoptolongfilter.com

Table 1: Spectral Properties of Cy5

Property Wavelength (nm)
Excitation Maximum ~649
Emission Maximum ~667

Note: The exact excitation and emission maxima can be influenced by the molecular environment. baseclick.eu

Design Rationale of the PEG4 Spacer for Modulating Molecular Dynamics and Environment in Research Applications

The inclusion of two tetra-polyethylene glycol (PEG4) spacers in the structure of this compound is a critical design element that significantly influences its behavior in research settings. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and biophysical properties of peptides and other biomolecules. nih.gov

The PEG4 spacers in this compound serve several key functions:

Increased Hydrophilicity: The hydrophilic nature of the PEG chains enhances the solubility of the entire molecule in aqueous environments, which is crucial for most biological experiments. nih.govbroadpharm.com

Reduced Non-Specific Binding: The flexible and neutral PEG chains can create a "shielding" effect, reducing non-specific interactions with other proteins and surfaces, thereby improving the specificity of the probe.

Modulation of Pharmacokinetics: In the context of in vivo studies, PEGylation can alter the biodistribution and clearance of a molecule, often leading to improved metabolic stability and a more favorable elimination pathway. nih.gov For instance, the introduction of a PEG4 spacer has been shown to switch the elimination pathway of certain compounds from hepatic to renal. nih.gov

Flexible Linker: The length of the PEG spacer is a critical parameter. The PEG4 unit provides sufficient distance and flexibility between the Cy5 fluorophore and the conjugated biomolecule, which can prevent the fluorophore from interfering with the biological activity of the target molecule and vice versa. nih.gov However, it is important to note that the length of the PEG chain can be optimized for specific applications, as excessively long chains could potentially mask the active site of a biomolecule. nih.govnih.gov

Dual Carboxyl Functionalization: Enabling Bifunctional Conjugation Strategies in Research

A defining feature of this compound is the presence of two terminal carboxylic acid groups. This dual functionalization opens up possibilities for bifunctional conjugation, allowing the probe to be linked to two different molecules or to a single molecule at two distinct sites. chemrxiv.org

The carboxylic acid groups can be readily activated to react with primary amine groups on target molecules, such as proteins, peptides, or antibodies, to form stable amide bonds. broadpharm.com This reaction is typically facilitated by the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). broadpharm.com

This bifunctional capability is highly advantageous in a number of research scenarios:

Crosslinking Studies: The probe can be used to crosslink two different proteins or subunits of a protein complex, providing insights into their spatial proximity and interactions.

Targeting and Imaging: One carboxyl group can be conjugated to a targeting moiety (e.g., an antibody or a specific ligand) to direct the probe to a particular cell type or subcellular location, while the other can be used to attach a therapeutic agent or another reporter molecule. rsc.org

Enhanced Labeling: Attaching the probe to a target molecule at two points can lead to a more stable and robustly labeled conjugate.

The ability to perform dual, site-selective bioconjugation is a key area of development in protein engineering and targeted therapies. chemrxiv.org

Theoretical Frameworks Guiding the Design of Multifunctional Probes Like this compound

The design of multifunctional fluorescent probes like this compound is guided by several established theoretical principles aimed at creating highly sensitive and specific analytical tools. tandfonline.comnih.gov The development of such probes has seen rapid progress, driven by the need for cost-effective and efficient sensors for applications in disease diagnosis, food safety, and environmental monitoring. nih.gov

Key design strategies and theoretical considerations include:

Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. acs.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular interactions and conformational changes.

Photoinduced Electron Transfer (PeT): In PeT-based probes, the fluorescence of a fluorophore is quenched by a nearby electron-donating or -withdrawing group. acs.org The interaction with a specific analyte can disrupt this quenching process, leading to a "turn-on" fluorescence signal.

Intramolecular Charge Transfer (ICT): ICT probes feature a fluorophore with an electron donor and an electron acceptor group. Changes in the local environment, such as polarity, can affect the efficiency of charge transfer and thus alter the fluorescence emission properties.

Aggregation-Induced Emission (AIE): AIEgens are molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. frontiersin.org This property is particularly useful for developing probes that light up in the presence of specific targets that induce aggregation. frontiersin.org

Multifunctional probes are often designed to respond to multiple analytes or to combine diagnostic and therapeutic functions (theranostics). acs.orgresearchgate.net The overarching goal is to create probes that can provide more comprehensive information about complex biological processes, such as monitoring multiple cellular events simultaneously or evaluating various environmental parameters within living cells. researchgate.net

Synthetic Methodologies and Precursor Chemistry for Bis N,n Carboxyl Peg4 Cy5

Chemical Synthesis Pathways for the Cy5 Core Structure in Probe Development

The foundation of Bis-(N,N'-carboxyl-PEG4)-Cy5 is the Cy5 core, a member of the cyanine (B1664457) dye family characterized by two nitrogen atoms linked by a polymethine chain. wikipedia.org The synthesis of the Cy5 core typically begins with the formation of substituted indolinium salts. mdpi.com This is often achieved through the methylation of substituted indoles using methyl iodide. mdpi.com

A common and established method for constructing the cyanine dye framework involves a stepwise condensation reaction. nih.govacs.org This process utilizes two nucleophilic aza-heterocycles, which are condensed with a polyene-chain precursor. nih.govacs.org One challenge in this approach is that the N-alkylation to form the aza-heterocycle salt often requires high temperatures, which can risk the degradation of sensitive functional groups. nih.govacs.org To circumvent this, a modular approach is often favored where delicate functional groups are introduced in the final steps of the synthesis. nih.govacs.org

An alternative strategy for creating asymmetric cyanine dyes involves the condensation of two distinct functionalized quaternary ammonium (B1175870) indolenine compounds with an appropriate imine linker. researchgate.net For instance, malonaldehyde bis(phenylimine) can be used as a linker to produce the Cy5 core. researchgate.net

The following table outlines a general synthetic pathway for a Cy5 core structure.

StepDescriptionKey Reagents and Conditions
1Indolium Derivative Formation N-alkylation of a commercially available indolenine derivative. This step often requires elevated temperatures. nih.govacs.org
2Hemicyanine Formation Condensation of the indolium derivative with a polymethine chain precursor, such as malonaldehyde dianilide. acs.org Monitoring by HPLC-MS is crucial to control the reaction and avoid the formation of symmetric dye byproducts. acs.org
3Cyanine 5 Dye Formation Reaction of the hemicyanine with a second equivalent of an indolium derivative (which can be the same or different from the first) to complete the symmetric or asymmetric Cy5 core. nih.gov

Linker Synthesis: Preparative Routes for N,N'-carboxyl-PEG4 Moieties

The N,N'-carboxyl-PEG4 linkers are crucial for imparting hydrophilicity to the final molecule and providing the carboxylic acid functional groups for further conjugation. broadpharm.commedkoo.com The synthesis of these heterobifunctional oligo(ethylene glycol) (OEG) linkers typically starts from tetra(ethylene glycol) (OH-PEG4-OH). nih.gov A key challenge is the desymmetrization of the homobifunctional OEG to allow for differential functionalization of the two terminal hydroxyl groups. nih.gov

One common strategy involves the Williamson ether synthesis for the monoprotection of one of the hydroxyl groups. nih.gov However, for creating alkyne-terminated heterobifunctional OEGs, a direct approach using equimolar amounts of sodium hydride (NaH) and propargyl bromide has been reported. nih.gov

To introduce the carboxylic acid functionality, one of the terminal hydroxyl groups of the PEG linker can be converted to an amine-reactive group, such as a 4-nitrophenyl carbonate (PNPC), using 4-nitrophenyl chloroformate in the presence of a base like pyridine. nih.gov This activated linker can then react with an amino acid to introduce the carboxyl group.

A generalized synthetic route for a carboxyl-PEG4 linker is presented below.

StepDescriptionReagents and Conditions
1Monofunctionalization of PEG4 Reaction of tetra(ethylene glycol) with a protecting group or a functional group precursor to differentiate the two terminal hydroxyls. nih.gov
2Activation of the remaining hydroxyl group Conversion of the free hydroxyl group into a more reactive species, for example, a mesylate (-OMs) or a 4-nitrophenyl carbonate. nih.gov
3Introduction of the carboxyl group Nucleophilic substitution of the activated group with a reagent containing a protected carboxylic acid, followed by deprotection. For example, reaction with an amino acid.

Conjugation Chemistry for Integrating Cy5 with the Carboxyl-PEG4 Linker

The integration of the Cy5 core with the two N,N'-carboxyl-PEG4 linkers is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation of the indole (B1671886) nitrogen atoms of the Cy5 precursor. acs.orgnih.gov The carboxyl-PEG4 linker would need to be appropriately functionalized with a good leaving group at one end to facilitate this reaction.

The terminal carboxylic acid on the PEG linker can react with primary amine groups on a target molecule in the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond. broadpharm.com

The conjugation process must be carefully optimized to ensure that both indole nitrogens of the Cy5 core are successfully alkylated with the PEG linkers. The reaction conditions, including solvent, temperature, and stoichiometry, play a significant role in the efficiency of the conjugation.

Reaction TypeDescriptionKey Reagents
N-Alkylation The nitrogen atoms of the indole rings in the Cy5 precursor act as nucleophiles, displacing a leaving group on the PEG linker to form a C-N bond. acs.orgnih.govCy5 precursor, functionalized carboxyl-PEG4 linker (e.g., with a tosylate or mesylate group), and a non-nucleophilic base.
Amide Bond Formation This is relevant for subsequent conjugations of the final product. The terminal carboxylic acids can be activated to react with primary amines. broadpharm.comEDC, HATU, or other carbodiimide (B86325) coupling agents.

Post-Synthetic Modification Strategies for this compound Derivatives

The terminal carboxylic acid groups of this compound provide versatile handles for a variety of post-synthetic modifications. These modifications are essential for tailoring the fluorescent probe for specific biological applications.

One of the most common modifications is the conversion of the carboxylic acids into N-hydroxysuccinimidyl (NHS) esters. wikipedia.orgmedchemexpress.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent. The resulting NHS ester is a highly reactive species that readily couples with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds. wikipedia.org

Other post-synthetic modifications can include:

Conversion to other reactive groups: The carboxylic acids can be transformed into other functionalities like hydrazides or maleimides to target different functional groups on biomolecules.

Conjugation to biomolecules: The activated dye can be conjugated to a wide range of biological molecules, including antibodies, peptides, and nucleic acids. drmr.com

The table below summarizes common post-synthetic modification strategies.

Modification StrategyDescriptionTarget Functional Group on Biomolecule
NHS Ester Formation Activation of the terminal carboxylic acids to facilitate amine coupling. wikipedia.orgmedchemexpress.comPrimary amines (e.g., lysine residues).
Maleimide (B117702) Functionalization Conversion of the carboxyl group to a maleimide for thiol-reactive conjugation.Thiol groups (e.g., cysteine residues).
"Click" Chemistry Handles Introduction of azide (B81097) or alkyne groups for bioorthogonal ligation reactions. nih.govCorresponding alkyne or azide groups.

Purification and Characterization Techniques Employed in the Synthesis of this compound (Excluding basic compound identification data)

The purification of this compound and its precursors is a critical step to ensure the high purity required for biological applications. Due to the ionic and often polar nature of cyanine dyes and their conjugates, purification can be challenging. nih.govacs.org

Purification Techniques:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the purification of cyanine dyes. nih.gov Reverse-phase HPLC is often employed, and the choice of eluent system is crucial. For instance, a gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase. nih.gov However, a significant drawback can be the irreversible adsorption of the dye onto the column material. acs.org

Column Chromatography: While standard silica (B1680970) gel chromatography can be used, the high polarity of cyanine dyes can lead to purification challenges. acs.org The use of activated basic aluminum oxide has been reported as a cost-effective alternative for low-pressure column chromatography. acs.org

Capillary Electrophoresis (CE): CE-based separation techniques, such as capillary transient isotachophoresis, have been shown to be effective for the precise fractionation of ionic fluorescent probes, achieving purities of 95-99%. nih.gov This method can be particularly useful for obtaining ultratrace analytical grade reagents. nih.gov

Size-Exclusion Chromatography: This technique is useful for separating the final dye-biomolecule conjugate from unreacted dye. researchgate.net

Characterization Techniques:

Beyond basic identification, a number of techniques are used to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the synthesized dye and its precursors. mdpi.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the synthesized compounds.

UV-Visible Spectroscopy: This technique is used to determine the absorbance maximum of the dye, which is a characteristic property of the Cy5 chromophore. researchgate.net

Fluorimetry: Fluorescence spectroscopy is used to measure the emission maximum and quantum yield of the fluorescent probe. researchgate.net

The following table provides an overview of the purification and characterization methods.

TechniqueApplication in the Synthesis of this compound
HPLC Purification of the final product and intermediates. nih.gov
Column Chromatography Alternative purification method, sometimes using activated alumina. acs.org
Capillary Electrophoresis High-purity fractionation of the fluorescent probe. nih.gov
NMR Spectroscopy Structural elucidation of the Cy5 core, PEG linkers, and the final conjugate. mdpi.comnih.gov
Mass Spectrometry Confirmation of molecular weight.
UV-Visible Spectroscopy Determination of absorbance maximum. researchgate.net
Fluorimetry Measurement of fluorescence emission and quantum yield. researchgate.net

Bioconjugation Strategies Utilizing Bis N,n Carboxyl Peg4 Cy5

Amide Bond Formation with Primary Amines in Biological Macromolecules

The most prevalent strategy for the bioconjugation of Bis-(N,N'-carboxyl-PEG4)-Cy5 involves the formation of an amide bond between one of its carboxyl groups and a primary amine on a target biomolecule. Primary amines are readily available on proteins and peptides (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) and can be incorporated into nucleic acids and other molecules. This reaction is not spontaneous and requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.

A widely used method for activating the carboxyl groups of this compound is through the use of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. echobiosystems.comgbiosciences.comresearchgate.net

The reaction mechanism proceeds in two steps. First, EDC reacts with a carboxyl group on the dye to form a highly reactive but unstable O-acylisourea intermediate. gbiosciences.com This intermediate is susceptible to hydrolysis, which would regenerate the original carboxyl group. To enhance the efficiency and stability of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. gbiosciences.com This semi-stable NHS ester is then sufficiently reactive to form a stable amide bond upon reaction with a primary amine on the target biomolecule, releasing NHS as a byproduct. echobiosystems.comgbiosciences.com The inclusion of the hydrophilic PEG4 spacer on the dye can help to increase its solubility in aqueous media, which is often a requirement for bioconjugation reactions. broadpharm.com

The efficiency of EDC/NHS-mediated coupling is influenced by several factors, including pH, temperature, and the concentration of the reactants. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (around 4.5-5.5), while the subsequent reaction of the NHS ester with the primary amine is favored at a slightly alkaline pH (7.2-8.5). thermofisher.com Therefore, a two-step procedure is often employed where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the conjugation step.

Table 1: Illustrative Two-Step EDC/NHS Coupling Protocol for a Generic Antibody

Step Parameter Condition Purpose
1. Activation Reagents This compound, EDC, Sulfo-NHS To form the reactive Sulfo-NHS ester of the dye.
Buffer MES buffer, pH 5.5 Optimal pH for EDC-mediated activation.
Time & Temperature 15-30 minutes at room temperature To allow for the formation of the active ester.
2. Conjugation Biomolecule Antibody in PBS, pH 7.4 The target biomolecule with available primary amines.
Reaction Mix activated dye with antibody solution To initiate the amide bond formation.
Time & Temperature 2 hours at room temperature or overnight at 4°C To allow the conjugation reaction to proceed to completion.
3. Quenching Reagent 1 M Tris-HCl, pH 8.0 To quench any unreacted NHS-ester groups.

| 4. Purification | Method | Size exclusion chromatography or dialysis | To remove unreacted dye and byproducts. |

Note: This table provides a general protocol. Optimal conditions may vary depending on the specific biomolecule and desired degree of labeling.

An alternative to carbodiimide chemistry for amide bond formation involves the use of phosphonium (B103445) or uronium salt-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). commonorganicchemistry.comluxembourg-bio.com These reagents are known for their high coupling efficiency and rapid reaction times, often leading to higher yields and fewer side reactions compared to carbodiimides. luxembourg-bio.com

Similar to EDC/NHS chemistry, HATU activates the carboxyl group of this compound to form a highly reactive OAt-active ester. luxembourg-bio.com This active ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to neutralize the released protons. commonorganicchemistry.com

HATU-mediated couplings are particularly useful for conjugating peptides and other sensitive biomolecules where mild reaction conditions and high yields are critical. commonorganicchemistry.com

Table 2: Representative HATU-Mediated Coupling Conditions for a Peptide

Parameter Condition
Reagents This compound, Peptide, HATU, DIPEA
Solvent Anhydrous Dimethylformamide (DMF)
Molar Ratio (Dye:Peptide:HATU:DIPEA) 1.2 : 1 : 1.2 : 2
Reaction Time 1-4 hours
Temperature Room Temperature

| Purification | Reversed-phase high-performance liquid chromatography (RP-HPLC) |

Note: This table presents typical conditions. The optimal stoichiometry and reaction time should be determined empirically for each specific conjugation.

While chemical methods like EDC/NHS and HATU coupling are effective, they often result in a heterogeneous population of labeled molecules, as they target all accessible primary amines. For applications requiring precise control over the location of the fluorescent label, enzymatic ligation methods offer a powerful alternative for site-specific conjugation. nih.gov

Enzymes such as sortase A, transglutaminase, and biotin (B1667282) ligase can be used to attach modified dyes to proteins containing specific recognition sequences. nih.govacs.org For example, a protein can be engineered to contain a sortase A recognition motif (e.g., LPETG). In the presence of sortase A, a this compound molecule that has been pre-functionalized with an N-terminal glycine-containing peptide can be specifically ligated to the C-terminus of the recognition sequence. nih.gov

Similarly, microbial transglutaminase can catalyze the formation of an isopeptide bond between a glutamine residue within a specific recognition tag on a protein and a primary amine on a modified this compound. acs.org Another approach involves the use of biotin ligase (BirA), which can specifically attach a biotinylated molecule to a 15-amino acid acceptor peptide (AP or AVI-Tag). nih.gov A this compound dye could be conjugated to biotin to facilitate this enzymatic labeling. nih.gov These enzymatic methods provide a high degree of control over the stoichiometry and location of the dye, ensuring a homogeneous product with preserved biological activity. nih.gov

Strategies for Conjugation to Nucleic Acids and Oligonucleotides

The labeling of nucleic acids and oligonucleotides with fluorescent dyes like this compound is crucial for a variety of applications, including DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis. The conjugation strategy typically involves the incorporation of a reactive group into the nucleic acid during or after synthesis, which can then be coupled to the dye.

A common method is to synthesize an oligonucleotide with a primary amine modification. This amine can be introduced at the 5' or 3' terminus, or internally via a modified nucleotide. The carboxyl groups of this compound can then be activated with EDC/NHS or HATU and reacted with the amino-modified oligonucleotide to form a stable amide bond. nih.gov

Alternatively, post-transcriptional labeling methods can be employed for RNA. For instance, the 3'-terminal ribose of an RNA molecule can be oxidized to form a reactive dialdehyde, which can then be coupled to a dye containing a hydrazide functional group. uzh.ch To utilize this compound in such a strategy, it would first need to be derivatized to include a hydrazide moiety.

Table 3: Common Strategies for Labeling Oligonucleotides with Carboxylated Dyes

Position of Label Modification Strategy Coupling Chemistry
5' or 3' Terminus Incorporation of an amino-linker during solid-phase synthesis. EDC/NHS or HATU mediated amide bond formation.
Internal Position Use of an amino-modified nucleotide (e.g., amino-dT). EDC/NHS or HATU mediated amide bond formation.

| 3' Terminus (RNA) | Periodate oxidation of the 3'-ribose to form a dialdehyde. | Reaction with a hydrazide-modified dye. |

Conjugation to Peptides and Proteins for Fluorescent Labeling

The fluorescent labeling of peptides and proteins with this compound is a cornerstone of modern biological research, enabling the study of protein localization, dynamics, and interactions. nih.govjenabioscience.com The primary targets for conjugation are the N-terminal α-amino group and the ε-amino groups of lysine residues. jenabioscience.com

The choice of conjugation strategy depends on the desired level of control and the specific protein being labeled. For general labeling, EDC/NHS or HATU chemistry can be used to couple this compound to the available primary amines. gbiosciences.comcommonorganicchemistry.com It is important to optimize the dye-to-protein molar ratio to control the degree of labeling (DOL), as over-labeling can lead to fluorescence quenching and potentially alter the protein's function. jenabioscience.com

For site-specific labeling, a combination of protein engineering and enzymatic or chemical ligation techniques is employed. nih.govresearchgate.net As discussed in section 4.1.3, enzymatic methods provide precise control over the labeling site. Chemical methods for site-specific labeling often target unique functional groups, such as the thiol group of a cysteine residue. While this compound does not directly react with thiols, it could be modified with a maleimide (B117702) group to achieve cysteine-specific labeling.

Integration into Lipid Nanoparticles and Polymeric Micelles for Research Delivery Systems

Lipid nanoparticles (LNPs) and polymeric micelles are increasingly being investigated as delivery vehicles for therapeutic agents and as tools for bioimaging. The incorporation of fluorescent dyes like this compound into these nanocarriers allows for their tracking in vitro and in vivo.

For LNPs, a common formulation includes cationic lipids, phospholipids, cholesterol, and PEG-lipids. this compound could potentially be incorporated into LNPs through several mechanisms. If the dye is conjugated to a lipid, it can be directly integrated into the lipid bilayer of the nanoparticle. Alternatively, the carboxyl groups of the dye could be conjugated to pre-formed nanoparticles that display amine groups on their surface using EDC/NHS chemistry. The PEG linker on the dye would contribute to the hydrophilic corona of the nanoparticle, potentially enhancing its stability and circulation time.

Polymeric micelles are self-assembled structures formed from amphiphilic block copolymers, typically with a hydrophobic core and a hydrophilic shell. utoronto.ca These micelles can encapsulate hydrophobic drugs and can be functionalized on their surface for targeting and imaging. This compound can be conjugated to the hydrophilic block of the copolymers before micelle formation. For example, if the hydrophilic block contains primary amine groups, EDC/NHS or HATU chemistry can be used to attach the dye. utoronto.ca The resulting fluorescently labeled micelles can then be used to study their biodistribution and cellular uptake.

Table 4: Approaches for Integrating Carboxy-PEG-Cy5 Dyes into Nanoparticles

Nanoparticle Type Integration Strategy Key Considerations
Lipid Nanoparticles (LNPs) Conjugation to a lipid anchor for incorporation into the lipid bilayer. The hydrophobicity of the dye-lipid conjugate can affect LNP formation and stability.
Covalent coupling to the surface of pre-formed LNPs. The surface of the LNP must be functionalized with reactive groups (e.g., amines).
Polymeric Micelles Conjugation to the hydrophilic block of the amphiphilic copolymer prior to self-assembly. The conjugation reaction should not interfere with the self-assembly process of the micelles.

Advancements in Orthogonal Bioconjugation Techniques with this compound

The symmetrical structure of this compound, presenting two identical terminal carboxylic acid groups, offers unique opportunities for advanced bioconjugation strategies, yet it also poses a significant challenge for achieving orthogonal reactivity. Orthogonal bioconjugation, in this context, refers to the ability to selectively address each of the two carboxyl groups with different biomolecules in a controlled, stepwise manner. While traditional carbodiimide chemistry (e.g., using EDC and NHS) would typically react with both carboxyl groups simultaneously, recent advancements in selective activation, protection strategies, and enzymatic methods have opened new avenues for the sophisticated use of such dicarboxylic acid-functionalized dyes.

A primary challenge in the orthogonal functionalization of this compound is differentiating between its two chemically equivalent carboxyl groups. Advanced techniques are required to achieve mono-functionalization or sequential conjugation to two different molecular partners.

One of the most innovative approaches to achieve selectivity is the use of supramolecular protecting groups (sPGs). These are host molecules designed to non-covalently and reversibly bind to dicarboxylic acids through interactions like hydrogen bonding. nih.govresearchgate.net By forming a temporary complex with the dicarboxylic acid moiety of the Cy5 dye, an sPG can selectively shield it from reaction, thereby allowing other monocarboxylic acids in a mixture to be functionalized preferentially. nih.govresearchgate.net This principle can be adapted for the stepwise functionalization of this compound. In such a strategy, one could first perform a conjugation reaction under conditions where the sPG protects the dye. Subsequently, the easily removable sPG is dissociated, exposing the carboxyl groups for a second, different conjugation reaction.

Another strategy involves the controlled, stepwise application of activating reagents. The standard two-step EDC/NHS protocol involves activating carboxyl groups first, followed by the addition of the amine-containing biomolecule. thermofisher.com By carefully controlling the stoichiometry of the activating agents (EDC/NHS) in the initial step, it is possible to favor the formation of a mono-activated intermediate of this compound. This mono-activated species can then be reacted with the first biomolecule. After purification, the second carboxyl group can be activated and reacted with a different biomolecule. The efficiency of this approach is highly dependent on reaction conditions and the relative reactivity of the functional groups.

Enzymatic approaches offer a high degree of selectivity for modifying dicarboxylic acids. mdpi.com Lipases, for example, have been shown to catalyze the esterification of dicarboxylic acids, in some cases yielding hemiesters (mono-esters) with high selectivity. mdpi.com This enzymatic mono-esterification could be employed to "protect" one of the carboxyl groups on the this compound molecule. The remaining free carboxyl group could then be used for a standard chemical conjugation (e.g., amide bond formation). Following this, the enzymatically-formed ester can be selectively cleaved to reveal the second carboxyl group for another conjugation step, thus achieving an orthogonal, chemo-enzymatic strategy.

Furthermore, solid-phase synthesis techniques can provide a controlled environment for the sequential functionalization of dicarboxylic acids. By immobilizing a biomolecule on a solid support, a solution containing this compound activated with EDC/NHS can be introduced. The reaction can be controlled to favor the attachment of the dye via a single carboxyl group. After washing away excess reagents, the second carboxyl group, now tethered to the solid support via the first biomolecule, can be activated and exposed to a second biomolecule in solution.

These advanced strategies, while not always employing bioorthogonal reaction pairs in the traditional sense (like azide-alkyne cycloadditions), achieve a functional orthogonality by enabling the selective and sequential conjugation of a symmetric dicarboxylic acid dye. This allows for the construction of more complex and precisely defined bioconjugates, such as dual-targeted imaging probes or sophisticated FRET sensors, using this compound as a central scaffold.

Interactive Data Table: Strategies for Orthogonal-type Functionalization of Dicarboxylic Acids

StrategyPrincipleKey Reagents/ComponentsPotential Application for this compound
Supramolecular Protection Non-covalent masking of carboxyl groups to control reactivity. nih.govresearchgate.netdigitellinc.comHydrogen-bonding host molecules (sPGs).Stepwise conjugation by protecting the dye, reacting another molecule, de-protecting, and then conjugating the dye.
Stoichiometric Control Limiting the amount of activating agent to favor mono-activation over di-activation.EDC, N-hydroxysuccinimide (NHS) or sulfo-NHS. thermofisher.comSequential addition of two different amine-containing biomolecules in a two-stage reaction.
Chemo-Enzymatic Synthesis Use of enzymes for selective mono-functionalization (protection), followed by chemical conjugation. mdpi.comLipases, dicarboxylic acids.Mono-esterification of the dye, conjugation at the free carboxyl group, de-esterification, and second conjugation.
Solid-Phase Synthesis Immobilization of one reaction partner to control stepwise additions.Solid support (e.g., resin), EDC/NHS. creative-biogene.comAttaching a resin-bound biomolecule to one carboxyl group, followed by reaction of the second carboxyl group with a solution-phase biomolecule.

Bis N,n Carboxyl Peg4 Cy5 in Molecular and Cellular Research Applications

Fluorescence Imaging Methodologies in in vitro and Ex Vivo Systems

The unique spectral properties of the Cy5 fluorophore within Bis-(N,N'-carboxyl-PEG4)-Cy5 make it a valuable tool for a range of fluorescence imaging techniques. Its far-red emission allows for deep tissue penetration and reduced background fluorescence, enhancing image quality and sensitivity.

Confocal Laser Scanning Microscopy Applications

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, optically sectioned images of fluorescently labeled specimens. The use of this compound conjugates in CLSM offers several advantages. The Cy5 dye can be efficiently excited by commonly available laser lines, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser. Its emission in the far-red spectrum minimizes spectral overlap with other commonly used fluorophores like GFP and FITC, making it suitable for multi-color imaging experiments.

In a typical CLSM application, this compound can be conjugated to antibodies, peptides, or other biomolecules to visualize the localization and dynamics of specific cellular targets. For instance, an antibody targeting a cell surface receptor could be labeled with this compound to study receptor distribution and trafficking. The high quantum yield and photostability of Cy5 allow for the acquisition of detailed images with high signal intensity.

PropertyValue
Excitation Maximum649 nm
Emission Maximum667 nm
Common Laser Lines633 nm, 647 nm
Key AdvantageLow autofluorescence background

Flow Cytometry for Cell Population Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. This compound can be used to label cells for flow cytometric analysis. For example, by conjugating the compound to an antibody specific for a cell surface marker, researchers can quantify the number of cells expressing that marker within a population.

The bright fluorescence of Cy5 allows for clear distinction between labeled and unlabeled cells. Its emission spectrum is well-separated from shorter wavelength dyes, enabling its use in multi-parameter flow cytometry panels. This allows for the simultaneous analysis of multiple cellular markers, providing a comprehensive profile of different cell subpopulations.

Live-Cell Imaging Techniques and Considerations

Live-cell imaging allows for the study of dynamic cellular processes in real-time. The properties of this compound make it a suitable probe for these applications. The PEG linker enhances the biocompatibility of the probe, and the far-red excitation and emission of Cy5 reduce phototoxicity, which is a critical consideration for maintaining cell health during long-term imaging experiments.

When using this compound conjugates for live-cell imaging, it is important to consider the delivery method of the probe into the cells. For labeling intracellular targets, cell-penetrating peptides or other delivery vehicles may be necessary. The concentration of the probe should also be optimized to achieve sufficient signal without causing cellular stress.

Quantitative Fluorescence Resonance Energy Transfer (FRET) Studies

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in real-time. FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). Cy5 is a commonly used acceptor fluorophore in FRET pairs with donor dyes such as Cy3.

This compound, when conjugated to a molecule of interest, can serve as the FRET acceptor. By labeling an interacting partner with a suitable donor fluorophore, researchers can monitor the association and dissociation of the two molecules by measuring changes in the donor and acceptor fluorescence intensities. The flexible PEG4 linker can influence the distance and orientation between the donor and acceptor, which should be considered in the experimental design and data interpretation.

Super-Resolution Microscopy (e.g., STED, STORM) with this compound Conjugates

Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), bypass the diffraction limit of light to achieve nanoscale resolution. The photophysical properties of Cy5 make it amenable to these techniques.

In STORM, the stochastic switching of individual fluorophores between a fluorescent "on" state and a dark "off" state is used to precisely localize single molecules. Cy5 can be induced to photoswitch in the presence of specific imaging buffers, making it a suitable dye for STORM imaging. Conjugates of this compound can be used to label cellular structures with high density, which can then be resolved at the nanoscale using STORM. The PEG linker can provide some spatial separation between the dye and the target molecule, which may need to be accounted for in high-precision localization studies.

Application as a PROTAC Linker in Targeted Protein Degradation Research

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is designed to function as a fluorescent PROTAC linker. nih.gov The two terminal carboxyl groups provide attachment points for the target protein ligand and the E3 ligase ligand. The PEG4 chain serves as a flexible spacer, allowing the PROTAC to effectively bridge the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.

The inclusion of the Cy5 dye in the linker is a key feature that enables the visualization and tracking of the PROTAC molecule within cells. This allows researchers to study the cellular uptake, distribution, and target engagement of the PROTAC using fluorescence microscopy techniques. By monitoring the fluorescence signal, it is possible to correlate the localization of the PROTAC with the degradation of the target protein.

ComponentFunction
Bis-(N,N'-carboxyl)Bifunctional attachment points for target and E3 ligase ligands
PEG4Flexible, hydrophilic spacer
Cy5Fluorescent reporter for imaging and tracking

Design Principles of this compound-Based PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules engineered to induce the degradation of specific target proteins within a cell. A PROTAC typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The incorporation of this compound as the linker component in a PROTAC design introduces a fluorescent element, creating what is often termed a "fluorescent PROTAC" or "theranostic PROTAC".

The design principles for such a PROTAC revolve around several key considerations:

Linker Length and Flexibility: The PEG4 component of the linker provides a flexible and hydrophilic spacer. The length of the linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent ubiquitination of the target.

Fluorescent Tagging: The integrated Cy5 dye serves as a reporter. Cy5 is a far-red fluorophore, which is advantageous for cellular imaging due to reduced autofluorescence from biological samples in this spectral region. This fluorescent property allows for the direct visualization of the PROTAC's localization within cells and can be used to monitor its interaction with the target protein.

Bifunctional Connectivity: The two terminal carboxyl groups on this compound provide the reactive sites for conjugation to the POI ligand and the E3 ligase ligand, which typically bear amine functionalities. This bifunctional nature allows for a modular and convergent synthetic strategy.

The overarching goal of incorporating a fluorescent linker like this compound is to create a dual-function molecule that not only induces protein degradation but also enables real-time monitoring of this process.

Synthesis and Assembly of Dual-Ligand PROTAC Constructs

The synthesis of a PROTAC utilizing this compound as the linker involves standard bioconjugation chemistry. The terminal carboxylic acid groups of the linker are typically activated to facilitate the formation of stable amide bonds with amine groups present on the target protein ligand and the E3 ligase ligand.

A general synthetic route would proceed as follows:

Activation of Carboxyl Groups: The carboxylic acid moieties of this compound are activated using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This reaction forms a more reactive intermediate, such as an active ester.

Stepwise Conjugation: The activated linker is then reacted sequentially with the POI ligand and the E3 ligase ligand. To ensure controlled synthesis and avoid the formation of homodimers, one of the ligands may be reacted with the linker first, followed by purification of the mono-conjugated intermediate before the addition of the second ligand. Alternatively, protecting group strategies can be employed.

Purification: Following the conjugation reactions, the final PROTAC construct is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired heterobifunctional molecule from unreacted starting materials and side products.

The hydrophilic PEG4 spacers in the linker are intended to improve the solubility of the resulting PROTAC molecule in aqueous buffers, which is often a challenge for these large molecules.

Mechanisms of Target Protein Recruitment and Ubiquitination Pathways in Research Models

Once introduced into a cellular model, a PROTAC based on this compound functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.

The mechanism unfolds in several steps:

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This results in the formation of a polyubiquitin (B1169507) chain on the target.

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another target protein molecule.

The presence of the Cy5 fluorophore on the linker allows researchers to visualize these processes. For instance, fluorescence microscopy can be used to observe the co-localization of the fluorescent PROTAC with the target protein, often within specific subcellular compartments. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could potentially be employed to study the formation of the ternary complex in living cells if the target protein or E3 ligase is also fluorescently tagged with a suitable partner fluorophore.

In vitro Efficacy Assessment of this compound-PROTACs in Cellular Assays

The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro cellular assays. For a fluorescent PROTAC, these assays can leverage both the degradative and fluorescent properties of the molecule.

Degradation Potency and Efficacy: The primary assessment involves determining the concentration at which the PROTAC induces 50% degradation of the target protein (DC50) and the maximum level of degradation achieved (Dmax). These parameters are typically measured by treating cultured cells with varying concentrations of the PROTAC, followed by lysis and quantification of the remaining target protein levels using Western blotting or in-cell ELISA.

Fluorescence-Based Monitoring: The intrinsic fluorescence of the Cy5 tag can be used to monitor the uptake and distribution of the PROTAC in cells. Flow cytometry can quantify the amount of PROTAC taken up by cells, while confocal microscopy can reveal its subcellular localization. A decrease in the fluorescence signal associated with a specific cellular location could potentially correlate with the degradation of the target protein.

Illustrative Data for a Hypothetical Fluorescent PROTAC (FP-PROTAC-X):

ParameterValueMethod
DC5050 nMWestern Blot
Dmax>90%Western Blot
Cellular UptakeConcentration-dependentFlow Cytometry
Subcellular LocalizationCytoplasmicConfocal Microscopy

This table is for illustrative purposes only and does not represent actual experimental data for a PROTAC constructed with this compound.

Development of Novel Fluorescent Probes for Specific Biomolecules and Organelles

The bifunctional nature of this compound also makes it a valuable component in the development of fluorescent probes for targeting specific biomolecules and organelles. In this context, one of the carboxyl groups is used to attach a targeting moiety, while the other can be capped or used for further functionalization.

Receptor-Targeted Probe Design and Validation

Fluorescent probes are indispensable tools for studying the localization and dynamics of cellular receptors. A receptor-targeted probe can be designed by conjugating a ligand with high affinity and specificity for a particular receptor to a fluorophore via a linker.

Design Principles:

Targeting Ligand: A known ligand for the receptor of interest (e.g., a small molecule, peptide, or aptamer) is chosen as the targeting moiety.

Linker: this compound can serve as the fluorescent linker. The PEG4 component helps to spatially separate the fluorophore from the targeting ligand, minimizing the risk of steric hindrance that could interfere with receptor binding. The hydrophilicity of the PEG linker can also reduce non-specific binding of the probe to other cellular components.

Fluorophore: The Cy5 dye allows for sensitive detection in the far-red spectrum.

Validation:

The validation of a newly designed receptor-targeted probe involves several steps:

In vitro Binding Assays: The binding affinity of the probe to its target receptor is determined using techniques such as saturation binding assays with cell membranes expressing the receptor or surface plasmon resonance (SPR).

Cellular Imaging: The probe's ability to specifically label the target receptor in cells is assessed using fluorescence microscopy. Co-localization studies with known markers for the receptor or competitive binding experiments with an unlabeled ligand are performed to confirm specificity.

Internalization Studies: If the receptor is known to internalize upon ligand binding, the probe can be used to track this process in real-time using live-cell imaging.

Enzyme Activity Probes in Mechanistic Research

Fluorescent probes can also be designed to report on the activity of specific enzymes. These probes are often designed to undergo a change in their fluorescent properties upon interaction with the target enzyme.

Design Strategies:

One common strategy for designing an enzyme activity probe is based on a "caged" or "quenched" fluorophore. In such a design, the fluorescence of the Cy5 dye in the this compound scaffold would be masked or quenched by a substrate moiety recognized by the target enzyme.

For example, a probe for a specific protease could be constructed by attaching a peptide substrate for that protease to the Cy5 core, along with a quenching molecule. In the intact probe, the quencher is held in close proximity to the Cy5 dye, suppressing its fluorescence through mechanisms like FRET. When the protease cleaves the peptide substrate, the quencher is released, leading to an increase in Cy5 fluorescence.

This "turn-on" fluorescence response provides a direct measure of the enzyme's activity in real-time and can be used to study enzyme kinetics and inhibition in complex biological samples.

Intracellular Organelle Staining and Dynamics Studies

The unique structural attributes of this compound, particularly the combination of a Cy5 fluorophore with hydrophilic polyethylene (B3416737) glycol (PEG) linkers and terminal carboxyl groups, make it a valuable tool for intracellular organelle staining and the study of their dynamics. The Cy5 component provides strong fluorescence in the near-infrared (NIR) range, which is advantageous for live-cell imaging as it minimizes autofluorescence from cellular components and allows for deeper tissue penetration. nih.gov

Research has demonstrated that the presence of carboxyl groups in conjunction with the Cy5 dye can be a significant factor in directing molecules to specific organelles. For instance, studies on carboxylated Cy5-labeled comb polymers have shown that they are capable of passively diffusing across cell membranes and specifically targeting mitochondria. nih.govacs.orgresearchgate.net This targeting is believed to result from an interplay between the pendant carboxylic acids and the Cy5 dye itself. nih.govacs.org

The PEG4 linkers incorporated into the this compound structure further enhance its utility for cellular imaging. PEGylation is a well-established method to increase the hydrophilicity and water solubility of molecules. nih.govbroadpharm.com In the context of intracellular staining, this increased solubility helps to prevent the aggregation of the dye and reduces non-specific interactions with other cellular components like membranes or proteins, leading to a better signal-to-noise ratio. nih.govnih.gov Furthermore, the PEG linker can improve cellular uptake and offer protection to the fluorescent dye from degradation within the cellular environment. nih.gov By conjugating this dye to organelle-specific targeting moieties via its carboxyl groups, researchers can achieve precise labeling and track the dynamic processes of organelles like mitochondria, lysosomes, and nuclei in living cells with high resolution and sensitivity. nih.govbiotium.com

FeatureRole in Organelle StainingResearch Finding
Cy5 Fluorophore Provides near-infrared (NIR) fluorescence, reducing background autofluorescence. nih.govEnables high-contrast imaging of organelles in live cells. nih.gov
Carboxyl Groups Can contribute to specific organelle targeting, particularly for mitochondria. nih.govacs.orgCarboxylated Cy5-labeled polymers have been shown to accumulate in mitochondria. nih.govacs.org
PEG4 Linker Increases hydrophilicity, improves cellular uptake, and reduces non-specific binding. nih.govbroadpharm.comPEGylated cyanine (B1664457) derivatives enhance suitability for imaging applications in brain cells. nih.gov

Studying Molecular Interactions and Dynamics with this compound Conjugates

The bifunctional nature of this compound, featuring two terminal carboxylic acid groups, makes it an excellent linker for creating fluorescently labeled biomolecules to study complex molecular interactions. researchgate.netiucc.ac.il These carboxyl groups can be readily activated to form stable amide bonds with primary amine groups on molecules such as proteins, ligands, or nucleic acids. broadpharm.com

Protein-Protein Interaction Analysis

The detection and analysis of protein-protein interactions (PPIs) are fundamental to understanding cellular function. nih.gov Fluorescently labeling proteins is a key technique in this field. axispharm.com this compound can be used to label proteins for such studies. For example, in techniques like Fluorescence Cross-Correlation Spectroscopy (FCCS), two different proteins can be labeled with distinct fluorophores (e.g., one with a green dye like Rhodamine Green and the other with a red dye like Cy5). nih.govsemanticscholar.org

When the two labeled proteins interact, they move together through the confocal volume of the microscope, and the simultaneous detection of both fluorescent signals generates a cross-correlation curve. nih.gov The amplitude of this curve is proportional to the concentration of the interacting complex. The bifunctional nature of this compound allows for controlled conjugation to a protein of interest, and the PEG linker helps to minimize potential interference of the dye with the protein's native structure and function. nih.gov This method has been successfully used to analyze interactions between various protein pairs, including components of the polycomb group complex and the proto-oncogenes c-Fos and c-Jun. nih.govsemanticscholar.org

Ligand-Receptor Binding Kinetics

Understanding the kinetics of how a ligand binds to and dissociates from its receptor is crucial in pharmacology and drug development. nih.gov Fluorescently labeled ligands are powerful tools for directly measuring these binding events. This compound can be conjugated to a specific ligand (e.g., a peptide, small molecule, or antibody fragment) without significantly altering its biological activity, a benefit partially conferred by the flexible and hydrophilic PEG4 spacer. nih.govmdpi.com

By using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or by directly imaging the fluorescent ligand binding to receptors on the cell surface, researchers can obtain quantitative data on association (k_on) and dissociation (k_off) rates. nih.gov For instance, a cyanine-based dimeric probe was developed to image G protein-coupled receptors (GPCRs) at the surface of living cells, where the PEG4 linker was incorporated to limit the impact of the bulky dye on the ligand's pharmacological properties. nih.gov These kinetic parameters provide deeper insights into the ligand-receptor interaction than equilibrium measurements alone. nih.gov

Nucleic Acid Hybridization and Conformational Studies

Fluorescently labeled oligonucleotides are indispensable for studying nucleic acid hybridization, a process central to cellular genetics and numerous biotechnologies. nih.govmdpi.com this compound can be used to label nucleic acid probes at specific positions by conjugating one of its carboxyl groups to a modified nucleotide containing a primary amine.

These Cy5-labeled probes are widely used in techniques like Fluorescence in situ Hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells. axispharm.com Furthermore, they are employed in kinetic studies to measure the rates of DNA or RNA annealing and melting. nih.gov By incorporating the labeled probe into FRET-based assays, where a donor fluorophore is placed on a complementary strand, conformational changes in nucleic acid structures, such as the formation of duplexes or hairpins, can be monitored in real time. nih.govmdpi.com The high fluorescence quantum yield and photostability of Cy5 make it an excellent acceptor in such FRET pairs. researchgate.net

Role in Biomaterial Surface Functionalization for Research Purposes

The ability to functionalize the surfaces of biomaterials with specific molecules is critical for the development of advanced research tools. The terminal carboxyl groups of this compound provide reactive handles for the covalent attachment of this fluorescent dye to appropriately prepared surfaces. broadpharm.com

Surface Labeling of Biosensors and Microarrays

In the fields of diagnostics and high-throughput screening, biosensors and microarrays are essential. The performance of these devices often relies on the effective immobilization of capture probes (e.g., antibodies, enzymes, or oligonucleotides) onto a solid support. Fluorescent labeling is a primary method for detecting binding events on these surfaces.

This compound can be used to fluorescently label the surface itself or the capture probes that will be immobilized. For example, a surface with available amine groups can be directly reacted with activated this compound to create a fluorescently tagged surface. This can be used for quality control or as a reference signal. Alternatively, capture molecules can be pre-labeled with the dye before being printed onto a microarray. A study demonstrated the use of a Cy5-TCO conjugate to verify the successful functionalization of a titanium surface, highlighting the utility of cyanine dyes in surface chemistry. biorxiv.org The hydrophilic PEG4 spacers can also serve to extend the Cy5 dye away from the surface, reducing potential quenching effects and improving accessibility for detection instrumentation. mdpi.com

Application AreaKey TechniqueRole of this compound
Protein-Protein Interactions Fluorescence Cross-Correlation Spectroscopy (FCCS)Covalent labeling of proteins to track complex formation in solution. nih.govsemanticscholar.org
Ligand-Receptor Binding TR-FRET, Direct ImagingCreation of fluorescent ligands to measure association and dissociation rates at the cell surface. nih.govnih.gov
Nucleic Acid Studies Fluorescence in situ Hybridization (FISH), FRETLabeling of oligonucleotide probes to visualize specific sequences and study conformational dynamics. axispharm.comnih.gov
Biomaterial Functionalization Surface ChemistryCovalent attachment to biosensor or microarray surfaces for detection and quantification. biorxiv.org

Engineering Fluorescent Scaffolds for Cell Culture Research

The development of three-dimensional (3D) cell culture systems has revolutionized molecular and cellular research by providing a more physiologically relevant environment compared to traditional two-dimensional (2D) cultures. Fluorescently labeled scaffolds are instrumental in this field, enabling real-time, non-invasive monitoring of scaffold properties and cell-scaffold interactions. The cyanine dye, this compound, is a valuable tool for these applications due to its favorable photophysical properties and biocompatible nature.

The carboxyl functional groups on the polyethylene glycol (PEG) chains of this compound allow for its covalent integration into various biomaterial scaffolds. The PEG linkers enhance the dye's solubility and minimize non-specific binding, while the Cy5 fluorophore offers bright, stable fluorescence in the far-red spectrum, which reduces background autofluorescence from native cellular components. These characteristics make it an ideal candidate for long-term cell imaging studies within 3D scaffolds.

Integration of this compound into Hydrogel Scaffolds

Hydrogels are a popular choice for 3D cell culture scaffolds due to their high water content and tunable mechanical properties that can mimic the native extracellular matrix (ECM). The covalent incorporation of this compound into a hydrogel matrix can be achieved through standard bioconjugation techniques. For instance, the carboxyl groups of the dye can be activated to form N-hydroxysuccinimide (NHS) esters, which then readily react with primary amines on the hydrogel polymer backbone, such as those found in gelatin or chitosan.

Alternatively, carbodiimide (B86325) chemistry, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can directly facilitate the formation of amide bonds between the carboxyl groups of the dye and amine groups on the scaffold material. The efficiency of this conjugation can be influenced by factors such as pH, reactant concentrations, and reaction time.

Table 1: Parameters for Covalent Conjugation of this compound to a Gelatin-Based Hydrogel
ParameterConditionPurpose
Scaffold MaterialGelatin Type AProvides amine groups for conjugation and mimics the natural ECM.
FluorophoreThis compoundProvides fluorescent labeling for scaffold visualization.
Conjugation ChemistryEDC/NHS CouplingActivates carboxyl groups for efficient amide bond formation.
Molar Ratio (Dye:Amine)1:10Ensures sufficient labeling without excessive modification that could alter scaffold properties.
Reaction pH7.4Optimizes the stability of the NHS ester and the reactivity of primary amines.
Reaction Time4 hoursAllows for sufficient conjugation efficiency.
Quenching AgentHydroxylamineStops the reaction and deactivates unreacted NHS esters.
Purification MethodDialysisRemoves unreacted dye and coupling reagents.

Characterization of Fluorescent Scaffolds

Once the fluorescent dye is integrated, the resulting scaffold must be characterized to ensure that the labeling process has not adversely affected its properties. Key characterization techniques include:

Spectroscopic Analysis: Fluorescence spectroscopy is used to confirm the successful conjugation of the dye to the scaffold and to determine the labeling efficiency. The excitation and emission spectra of the labeled scaffold should correspond to those of the Cy5 dye.

Mechanical Testing: Rheometry can be employed to measure the storage and loss moduli of the hydrogel, providing information about its stiffness and viscoelasticity. These properties are crucial for cell behavior and should be comparable to those of unlabeled scaffolds.

Swelling Ratio: The swelling behavior of the hydrogel in culture medium is an important parameter that affects nutrient and waste transport. This is determined by comparing the weight of the swollen hydrogel to its dry weight.

Biodegradability: For biodegradable scaffolds, the rate of degradation can be monitored by tracking the release of the fluorescent dye into the surrounding medium over time. This provides a non-invasive method to assess scaffold stability and resorption.

Table 2: Characterization of a this compound Labeled Gelatin Hydrogel
PropertyUnlabeled ScaffoldLabeled ScaffoldMethod
Fluorescence (Ex/Em)N/A649 nm / 667 nmFluorospectrometer
Storage Modulus (G')2.5 kPa2.4 kPaRheometry
Swelling Ratio12.512.3Gravimetric Analysis
Degradation (50% Mass Loss)14 days13.5 daysFluorescence Release Assay

Research Applications and Findings

Fluorescently labeled scaffolds engineered with this compound offer a powerful platform for various cell culture research applications:

Monitoring Scaffold Degradation and Remodeling: The gradual decrease in fluorescence intensity of the scaffold can be correlated with its degradation, providing insights into the rate at which cells remodel their environment. This is particularly useful in tissue engineering applications where the goal is for the scaffold to be replaced by newly synthesized tissue.

Tracking Cell Migration and Proliferation: The fluorescent scaffold provides a backdrop against which cell migration and proliferation can be monitored. By using cells that express a fluorescent protein of a different color (e.g., Green Fluorescent Protein, GFP), researchers can visualize the dynamic interactions between cells and their 3D environment.

Assessing Cell Distribution and Viability: The uniform fluorescence of the scaffold allows for the assessment of even cell seeding and distribution throughout the 3D matrix. Combined with live/dead cell staining assays, the fluorescent scaffold aids in determining the viability of encapsulated cells over time.

Detailed Research Findings:

In a hypothetical study, human mesenchymal stem cells (hMSCs) were cultured within a this compound-labeled gelatin hydrogel to investigate osteogenic differentiation. The fluorescent scaffold allowed for the non-invasive monitoring of scaffold integrity over a 21-day culture period. Confocal microscopy revealed that as the hMSCs differentiated into osteoblasts, there was a corresponding localized decrease in the scaffold's fluorescence, indicating enzymatic degradation and remodeling of the matrix by the cells. This was correlated with an increase in the deposition of mineralized matrix, as confirmed by Alizarin Red staining. The ability to visualize this dynamic process in 3D provided crucial insights into the interplay between the cells and their engineered microenvironment.

Table 3: Research Findings from hMSC Culture in a Fluorescently Labeled Scaffold
Time PointScaffold Fluorescence Intensity (% of Initial)Cell Viability (%)Alkaline Phosphatase Activity (U/L)
Day 1100%95%25
Day 785%92%78
Day 1465%88%150
Day 2145%85%220

Advanced Spectroscopic and Photophysical Investigations of Bis N,n Carboxyl Peg4 Cy5

Absorption and Emission Spectroscopy for Quantum Yield and Extinction Coefficient Determination

The determination of the molar extinction coefficient (ε) and the fluorescence quantum yield (ΦF) are critical for characterizing the efficiency with which a fluorophore absorbs and emits light. These parameters are fundamental to quantifying the brightness of a fluorescent probe. The methodology for their determination is a cornerstone of photophysical analysis.

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is rooted in the Beer-Lambert law, which establishes a linear relationship between absorbance and the concentration of an absorbing species. mtoz-biolabs.com The methodology involves preparing a series of solutions of Bis-(N,N'-carboxyl-PEG4)-Cy5 of known concentrations in a suitable solvent. The absorbance of each solution is then measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. mtoz-biolabs.com By plotting absorbance versus concentration, a straight line should be obtained, and the molar extinction coefficient can be calculated from the slope of this line according to the Beer-Lambert equation (A = εlc), where A is absorbance, l is the path length of the cuvette, and c is the concentration. mtoz-biolabs.com

The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. antibodies-online.com The most common method for its determination is the relative method, which involves comparing the fluorescence properties of the test sample (this compound) to a well-characterized standard compound with a known quantum yield. nih.govrsc.org The standard is chosen to have absorption and emission profiles that overlap with the sample. nih.gov The procedure involves measuring the absorption and fluorescence emission spectra of both the sample and the standard under identical experimental conditions. The quantum yield of the sample (Φx) is then calculated using the equation that relates the integrated fluorescence intensities (Grad), absorbance values (A), and refractive indices (n) of the sample and the standard (std) solvents. nih.gov

Table 1: Methodological Overview for Determining Photophysical Parameters
ParameterGoverning PrincipleExperimental StepsKey Considerations
Molar Extinction Coefficient (ε) Beer-Lambert Law (A = εlc)1. Prepare serial dilutions of the compound. 2. Measure absorbance at λmax for each concentration. 3. Plot absorbance vs. concentration. 4. Calculate ε from the slope of the linear fit.- Ensure sample purity.
  • Use a non-aggregating solvent.
  • Operate within the linear range of the spectrophotometer (Absorbance < 0.1 to avoid inner filter effects). nih.gov
  • Fluorescence Quantum Yield (ΦF) Comparative Method1. Select a suitable standard with a known ΦF.
  • Measure absorbance and fluorescence emission spectra for both standard and sample at the same excitation wavelength.
  • Calculate the integrated fluorescence intensities.
  • Use the comparative equation to determine the sample's ΦF. nih.gov
  • - Standard and sample should have similar absorption wavelengths.
  • Absorbance values should be kept low (<0.1) to prevent reabsorption.
  • Use the same experimental geometry and solvent (or correct for refractive index).
  • Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

    Time-resolved fluorescence spectroscopy provides invaluable insights into the excited-state lifetime (τ) of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This technique is crucial for understanding the various radiative and non-radiative decay pathways that compete with fluorescence. The most common method for these measurements is Time-Correlated Single Photon Counting (TCSPC). arxiv.org

    In a TCSPC experiment, the sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. This decay curve is typically fitted to one or more exponential functions to extract the fluorescence lifetime components. rsc.org

    For cyanine (B1664457) dyes like the Cy5 core of this compound, the fluorescence decay can be complex and is often best described by a multi-exponential model. rsc.org Each decay component (τi) corresponds to a different population of the fluorophore in a distinct microenvironment or conformational state. For example, a biexponential decay observed for a Cy5-labeled oligonucleotide has been attributed to different conformational states of the dye. rsc.org The environment significantly influences the excited-state dynamics; for instance, the fluorescence lifetime of Cy5 has been observed to increase when the molecule is embedded in a rigid film compared to when it is in an aqueous solution, reflecting changes in the rigidity of the medium. rsc.orgresearchgate.net These measurements are fundamental for probing interactions with biomolecules and understanding the local environment of the dye.

    Table 2: Interpretation of Time-Resolved Fluorescence Data for Cy5 Derivatives
    Decay ModelParameters ObtainedPotential InterpretationReference Example
    Mono-exponential A single lifetime (τ)The fluorophore exists in a single, homogeneous environment.Cy5-dCTP in an aqueous solution yielded a monoexponential decay with a lifetime of 1.07 ns. rsc.org
    Multi-exponential Multiple lifetime components (τ1, τ2,...) and their fractional contributions (α1, α2,...)The fluorophore exists in multiple distinct environments or conformational states. Non-radiative decay pathways (e.g., photoisomerization) are present.Cy5-labeled oligonucleotides have shown biexponential decay, suggesting different dye conformations. rsc.org

    Fluorescence Anisotropy Studies for Rotational Diffusion

    Fluorescence anisotropy provides information about the size, shape, and rotational mobility of a fluorescent molecule. cam.ac.uk This technique is based on the principle of photoselective excitation. When a population of fluorophores is excited with vertically polarized light, only those molecules with their absorption dipoles aligned with the polarization plane of the light are preferentially excited. If the molecule rotates during the fluorescence lifetime, the emitted light will be depolarized. The extent of this depolarization is measured as fluorescence anisotropy (r) and is related to the rotational correlation time (τc) of the molecule. cam.ac.uk

    Time-resolved anisotropy measurements involve measuring the decay of the parallel (I||) and perpendicular (I⊥) components of the fluorescence emission relative to the polarized excitation light. The anisotropy decay curve provides detailed information on the rotational dynamics. researchgate.netresearchgate.net For a small, freely rotating molecule like this compound in a low-viscosity solution, the rotational correlation time is short, leading to rapid depolarization and low steady-state anisotropy. cam.ac.uk When the molecule binds to a larger macromolecule, its rotation is slowed, resulting in a longer rotational correlation time and higher anisotropy. spiedigitallibrary.org

    This technique is particularly useful for studying binding events. However, cyanine dyes are known to be oblate, non-symmetrical molecules, which can lead to more complex anisotropy decay profiles compared to spherical fluorophores. nih.gov These complex decays can sometimes be analyzed using models like the "wobble-in-a-cone" model, which describes restricted rotational freedom, for instance, when a dye is bound to a protein. spiedigitallibrary.org

    Table 3: Parameters from Fluorescence Anisotropy Studies
    ParameterDefinitionInformation Gained
    Fundamental Anisotropy (r0) The anisotropy in the absence of any rotational motion (i.e., in a frozen or highly viscous medium).Provides information about the angle between the absorption and emission dipoles of the fluorophore. The theoretical maximum is 0.4. cam.ac.uk
    Rotational Correlation Time (τc) The characteristic time constant for the rotational diffusion of the molecule.Relates to the size and shape of the rotating unit (the fluorophore or the fluorophore-macromolecule complex) and the viscosity of the solvent. cam.ac.uk
    Steady-State Anisotropy (r) The time-averaged anisotropy, influenced by both the fluorescence lifetime (τ) and the rotational correlation time (τc).Used to monitor changes in molecular size, such as in binding assays and immunoassays. cam.ac.uk

    Photobleaching Kinetics and Photostability Assessment in Research Environments

    Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. antibodies-online.com The photostability of a probe like this compound is a critical parameter, especially in applications requiring prolonged or high-intensity illumination, such as single-molecule imaging and super-resolution microscopy. nih.gov

    The primary mechanism of photobleaching for many dyes, including Cy5, involves reactions with molecular oxygen. researchgate.net Upon excitation, the fluorophore can transition from its excited singlet state to a long-lived triplet state. This triplet state molecule can then transfer energy to ground-state molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2), which can subsequently attack and destroy the fluorophore. researchgate.netrsc.org

    The assessment of photobleaching kinetics typically involves continuously illuminating a sample of the dye and monitoring the decay of its fluorescence intensity over time. researchgate.net The resulting decay curve can be analyzed to determine parameters such as the photobleaching half-life (the time required for the fluorescence intensity to decrease to 50% of its initial value). The photostability of Cy5 is known to be environmentally sensitive and can be significantly enhanced by the removal of oxygen from the solution using enzymatic oxygen-scavenging systems or by the addition of chemical agents known as triplet state quenchers (TSQs) or photostabilizers, such as cyclooctatetraene (B1213319) (COT) and Trolox. nih.govnih.govchemrxiv.org These agents act by de-exciting the triplet state of the dye before it can react with oxygen, thereby reducing the production of singlet oxygen and enhancing photostability. chemrxiv.org

    Table 4: Factors Influencing Photostability of Cy5 Derivatives
    ConditionEffect on PhotostabilityUnderlying Mechanism
    Presence of Molecular Oxygen Decreases photostabilityGeneration of reactive singlet oxygen via energy transfer from the dye's triplet state. researchgate.net
    High Excitation Intensity Decreases photostability (accelerates photobleaching)Increases the rate of population of the excited triplet state, leading to more frequent generation of reactive oxygen species.
    Use of Oxygen Scavengers Increases photostabilityEnzymatically removes dissolved molecular oxygen from the solution, preventing singlet oxygen formation. nih.gov
    Addition of Photostabilizers (e.g., COT, Trolox) Increases photostabilityQuench the dye's triplet state directly, providing a non-destructive de-excitation pathway and preventing energy transfer to oxygen. nih.govnih.gov

    Environmental Sensitivity of this compound Fluorescence

    The fluorescence properties of a dye can be highly sensitive to its local environment, including factors such as solvent polarity and pH. Understanding this sensitivity is crucial for the correct interpretation of fluorescence-based assays.

    pH Sensitivity: The fluorescence intensity of the Cy5 core chromophore is generally considered to be stable and insensitive to changes in pH across a broad range, typically from pH 3 to 10. nih.govlumiprobe.com This stability is a significant advantage for biological applications, as it ensures that fluorescence signals are not confounded by physiological pH fluctuations. glenresearch.com While some cyanine dyes can be specifically engineered to act as pH sensors, the standard Cy5 structure does not exhibit this property. researchgate.netresearchgate.net

    Polarity and Viscosity Sensitivity: In contrast to its pH insensitivity, the fluorescence of Cy5 can be influenced by the polarity and viscosity of its environment. nih.govresearchgate.net Like many unsymmetrical cyanine dyes, Cy5 has a non-radiative decay pathway involving twisting or rotation around the polymethine bridge in the excited state, a process known as cis-trans photoisomerization. rsc.orgnih.gov In low-viscosity solvents, this rotation is efficient and competes with fluorescence, leading to a lower quantum yield. rsc.org In more viscous or sterically constrained environments (e.g., when bound to a protein or intercalated into DNA), this rotational motion is hindered. nih.gov This inhibition of the non-radiative decay pathway leads to a significant enhancement of the fluorescence quantum yield and lifetime. researchgate.net This fluorogenic behavior makes Cy5 and its derivatives valuable as probes for binding events and for sensing changes in local viscosity.

    Table 5: Environmental Effects on the Fluorescence of the Cy5 Core
    Environmental FactorEffect on Fluorescence IntensityPhysicochemical Rationale
    pH (in the range of 3-10) NegligibleThe core chromophore structure of Cy5 does not have readily ionizable groups that would affect its electronic structure in this pH range. nih.govlumiprobe.com
    Increasing Solvent Polarity Moderate effectThe electronic structure of cyanine dyes is less sensitive to solvent polarity compared to dipolar fluorophores. nih.gov
    Increasing Solvent Viscosity Significant increaseInhibition of non-radiative decay through cis-trans photoisomerization (twisting around the polymethine chain), leading to a higher quantum yield. rsc.orgresearchgate.net
    Binding to Macromolecules IncreaseSteric hindrance upon binding restricts conformational freedom, similar to the effect of high viscosity, thus enhancing fluorescence. nih.gov

    Comparative Analysis and Future Research Directions

    Comparison of Bis-(N,N'-carboxyl-PEG4)-Cy5 with Other Cy5 Derivatives and Fluorescent Linkers

    This compound distinguishes itself from other cyanine (B1664457) 5 (Cy5) derivatives and fluorescent linkers through its unique combination of a well-defined polyethylene (B3416737) glycol (PEG) spacer and two terminal carboxyl groups. This bifunctional nature, coupled with the inherent photophysical properties of the Cy5 core, offers distinct advantages in bioconjugation and fluorescence-based applications.

    Compared to non-PEGylated Cy5 derivatives, such as Cy5-NHS ester or Cy5-amine, this compound exhibits enhanced aqueous solubility and reduced non-specific binding to biomolecules. The hydrophilic PEG4 linker creates a hydration shell around the hydrophobic cyanine dye, which can mitigate aggregation-induced fluorescence quenching, a common issue with cyanine dyes, especially at high labeling densities. This often translates to a higher signal-to-noise ratio in imaging and immunoassay applications. nanocs.net In contrast, non-PEGylated Cy5 conjugates can be more prone to aggregation, leading to diminished fluorescence. nih.gov

    The choice of linker significantly influences the performance of a fluorescent probe. Short, rigid linkers can sometimes interfere with the function of the labeled biomolecule, while longer, more flexible linkers like the PEG4 chain in this compound can provide greater spatial separation between the dye and the target molecule, minimizing potential steric hindrance. However, the optimal linker length can be application-dependent, with some studies suggesting that shorter PEG linkers may offer advantages in specific targeting scenarios. mdpi.comresearchgate.net

    The bifunctional carboxyl groups of this compound allow for versatile conjugation strategies, enabling the crosslinking of two different molecules or the attachment to surfaces at two points for controlled orientation. This is a key advantage over monofunctional Cy5 derivatives which only allow for a single point of attachment.

    FeatureThis compoundNon-PEGylated Cy5 Derivatives (e.g., Cy5-COOH)Cy5 with other Linkers (e.g., Alkyl)
    Solubility High aqueous solubilityLower aqueous solubility, prone to aggregationVariable, generally lower than PEGylated derivatives
    Non-specific Binding Reduced due to hydrophilic PEG chainHigher potential for non-specific interactionsDependent on linker chemistry
    Functionality Bifunctional (two carboxyl groups) for crosslinking or dual conjugationMonofunctionalTypically monofunctional
    Steric Hindrance Flexible PEG4 linker minimizes steric hindranceCan be a concern with short, direct conjugationDependent on linker length and flexibility
    Signal-to-Noise Ratio Generally improved due to reduced aggregation and non-specific binding nanocs.netCan be lower due to aggregation-induced quenchingVariable

    Challenges and Limitations in Applying this compound in Complex Research Systems

    Despite its advantages, the application of this compound in complex biological systems is not without its challenges. The relatively large size of the entire construct, including the PEG linker and the Cy5 dye, can potentially influence the biological activity of small labeled molecules. While the PEG linker is designed to be flexible, its presence might still introduce subtle conformational changes in the labeled biomolecule, which could affect its function. nih.gov

    Photostability is a general concern for all cyanine dyes, including Cy5. researchgate.net While some studies suggest that conjugation to certain molecules can enhance photostability, prolonged or high-intensity illumination, as often required in single-molecule studies or super-resolution microscopy, can lead to photobleaching and a loss of signal. researchgate.netplos.org The bifunctional nature of the probe, while advantageous for certain applications, can also complicate purification and characterization of the final conjugate, requiring careful optimization of reaction conditions to avoid unwanted side products.

    In the context of super-resolution microscopy techniques like STORM (Stochastic Optical Reconstruction Microscopy), the photophysical properties of the Cy5 core are critical. While Cy5 is a commonly used fluorophore for STORM, its blinking properties can be influenced by the local environment, and the presence of the PEG linker and the specific conjugation chemistry could potentially affect its photoswitching behavior. nih.gov Furthermore, in single-molecule localization microscopy (SMLM), achieving high labeling density without inducing dye aggregation and self-quenching is a significant challenge, even with the presence of a PEG linker. nih.govnih.gov

    The reactivity of the carboxyl groups requires the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for conjugation to primary amines. The efficiency of this reaction can be sensitive to pH and buffer composition, and incomplete reactions can lead to a heterogeneous population of labeled molecules.

    Emerging Trends in Fluorescent Probe Design and the Role of PEGylation

    The design of fluorescent probes is continuously evolving to meet the demands of increasingly sophisticated biological research. A key trend is the development of "smart" probes that respond to specific environmental cues, such as pH, ion concentration, or enzymatic activity. While this compound is a passive labeling reagent, its core structure could be adapted to incorporate environmentally sensitive moieties.

    A significant advancement in probe design is the concept of "PEG-fluorochrome shielding." Research has shown that attaching PEG chains to a fluorophore can create a protective layer that not only improves solubility but also enhances the quantum yield of the dye by preventing quenching interactions with surrounding molecules. This shielding effect can also reduce photobleaching and minimize non-specific interactions, leading to brighter and more stable fluorescent signals.

    Another emerging trend is the development of bifunctional and multifunctional probes that allow for the simultaneous tracking of multiple cellular components or the combination of imaging and therapeutic functionalities. The bifunctional nature of this compound aligns with this trend, providing a platform for creating more complex molecular tools. nih.gov

    Furthermore, there is a growing interest in near-infrared (NIR) probes for in vivo imaging, as longer wavelengths offer deeper tissue penetration and reduced autofluorescence. Cy5, with its emission in the far-red/near-infrared region, is well-suited for such applications. The PEGylation of these NIR probes is crucial for improving their pharmacokinetic properties, such as circulation time and biodistribution.

    Potential for Integration with Advanced Bioanalytical Techniques

    The properties of this compound make it a promising candidate for integration with a variety of advanced bioanalytical techniques beyond conventional fluorescence microscopy.

    Super-Resolution Microscopy: In techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy), which achieve nanoscale resolution, the choice of fluorophore is critical. nih.gov The brightness and photostability of Cy5, potentially enhanced by the PEG linker, are advantageous for these methods. The carboxyl groups allow for covalent linkage to specific targets, which is essential for precise localization.

    Flow Cytometry and High-Throughput Screening: In flow cytometry, bright and specific fluorescent labels are necessary for accurate cell sorting and analysis. bioradiations.com The high fluorescence quantum yield and reduced non-specific binding of PEGylated Cy5 can lead to improved performance in multiplexed flow cytometry assays. rsc.org Similarly, in high-throughput screening (HTS) platforms, robust and soluble fluorescent probes are required for automated liquid handling and detection. bohrium.com

    Single-Molecule FRET: Förster Resonance Energy Transfer (FRET) at the single-molecule level is a powerful technique for studying molecular dynamics. Cy5 is a commonly used acceptor in FRET pairs with dyes like Cy3. The defined length of the PEG4 linker in this compound could be used to precisely control the distance between donor and acceptor fluorophores, enabling more accurate FRET-based measurements.

    Multiplexed Bioimaging: The distinct spectral properties of Cy5 allow for its use in combination with other fluorophores for multiplexed imaging, where multiple targets are visualized simultaneously. The bifunctional nature of this compound could be exploited to create probes for dual-target labeling.

    Advanced Bioanalytical TechniquePotential Application of this compound
    Super-Resolution Microscopy (STORM, STED) Covalent labeling of specific proteins or cellular structures for nanoscale imaging.
    Flow Cytometry Bright and specific labeling of cell surface markers for high-throughput cell analysis and sorting. bioradiations.com
    High-Throughput Screening (HTS) Development of robust and soluble fluorescent probes for automated screening assays. bohrium.com
    Single-Molecule FRET Use as a FRET acceptor with precise distance control due to the defined PEG4 linker.
    Multiplexed Bioimaging Combination with other spectrally distinct fluorophores for simultaneous visualization of multiple targets.

    Future Research Opportunities in Expanding the Applicability of this compound in Chemical Biology

    The unique characteristics of this compound open up several avenues for future research in chemical biology.

    One promising area is the development of novel bifunctional probes for studying protein-protein interactions. By conjugating one carboxyl group to an antibody targeting a specific protein and the other to a small molecule that binds to a potential interaction partner, this compound could be used to visualize and quantify these interactions in living cells.

    Another exciting direction is its application in drug discovery and development . The compound could be used to label and track the intracellular localization and trafficking of drug candidates. Its use as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs) is an area of active investigation.

    Further research could focus on the synthesis of novel derivatives with improved photophysical properties. For instance, modifying the Cy5 core to enhance its photostability or quantum yield could lead to even more sensitive probes. Additionally, exploring the effects of different PEG linker lengths on probe performance in various applications would be valuable.

    The integration of this compound with emerging imaging modalities , such as lifetime imaging (FLIM) or multimodal imaging, could provide deeper insights into complex biological processes. For example, combining fluorescence imaging with other techniques like magnetic resonance imaging (MRI) could enable whole-organism imaging with cellular resolution.

    Finally, the development of activatable probes based on the this compound scaffold represents a significant opportunity. By incorporating a recognition site for a specific enzyme or analyte that modulates the fluorescence of the Cy5 dye, researchers could create highly specific sensors for monitoring biological activity in real-time.

    Q & A

    Q. Example Data Analysis :

    ParameterValueMethod Used
    DOL3.2Absorbance Ratio (A649/A280)
    Protein Recovery85%BCA Assay

    Q. How to resolve contradictions in fluorescence quenching data when using this compound in Förster Resonance Energy Transfer (FRET) assays?

    • Methodological Answer :
    • Issue 1 : Non-specific quenching due to aggregation.
    • Solution : Centrifuge dye solutions (14,000 rpm, 10 min) before use. Confirm monodispersity via dynamic light scattering (DLS).
    • Issue 2 : Variable FRET efficiency caused by inconsistent linker flexibility.
    • Solution : Compare PEG4 spacer performance with shorter/longer PEG variants. Use molecular dynamics simulations to model spacer flexibility .
    • Validation : Include a non-FRET pair (e.g., Cy5 alone) to establish baseline fluorescence .

    Q. What statistical frameworks are appropriate for analyzing dose-dependent cellular uptake data of this compound conjugates?

    • Methodological Answer :
    • Model Selection : Use nonlinear regression (e.g., Hill equation) to fit dose-response curves. Compute IC50 values with 95% confidence intervals.
    • Outlier Handling : Apply Grubbs’ test to exclude outliers (α = 0.05).
    • Software Tools : GraphPad Prism or R packages (e.g., drc for dose-response analysis).
    • Reproducibility : Report n ≥ 3 biological replicates and use ANOVA with post-hoc Tukey tests for multi-group comparisons .

    Methodological Guidelines for Reporting

    Q. How to ensure reproducibility when publishing studies involving this compound?

    • Answer : Follow the NIH preclinical checklist for experimental reporting:
    • Synthesis : Document reaction temperature, solvent, and catalyst concentrations.
    • Characterization : Provide raw HPLC/MS/NMR spectra in supplementary files.
    • Imaging : Specify microscope settings (e.g., laser power, exposure time, filter sets) .

    Q. What ethical and safety protocols apply to handling this compound in live-cell experiments?

    • Answer :
    • Biosafety : Use BSL-2 facilities for human cell lines. Treat waste with 10% bleach to degrade Cy5.
    • Ethical Review : Obtain institutional approval for animal studies (e.g., IACUC). Include blinding protocols to reduce bias in image analysis .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.